1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-4-[(3-fluorophenyl)carbamoylamino]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c1-2-19-7-10(11(18-19)12(15)20)17-13(21)16-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H2,15,20)(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRBZVYJUPLDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole ring with ethyl halides in the presence of a base such as potassium carbonate.
Urea linkage formation: Reaction of the pyrazole derivative with an isocyanate or carbodiimide to form the urea linkage.
Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the fluorophenyl group is introduced using a suitable fluorinated aromatic compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide typically involves several steps:
- Formation of key intermediates.
- Functional group transformations.
- Optimization of reaction conditions (e.g., using polar aprotic solvents like DMF).
This multi-step synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit promising anticancer activities. For instance:
- Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range .
- The mechanism often involves inhibition of specific kinases relevant to cancer proliferation pathways, such as p38 MAPK and ERK pathways.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through mechanisms such as:
- Inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory responses.
- Potential modulation of inflammatory cytokines, contributing to reduced inflammation in various models .
Antimicrobial Activity
1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide has shown potential antimicrobial activity against various pathogens:
- Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
- The compound's structural features may enhance its binding affinity to microbial targets, improving its effectiveness.
Case Study 1: Anticancer Activity
A study synthesized a series of pyrazole derivatives including 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide. The derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The compound exhibited significant growth inhibition in HCT116 cells with an IC50 value of approximately 0.39 µM, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against common bacterial strains such as E. coli and S. aureus. Results indicated that it possessed notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents used in clinical settings .
Comparison with Other Pyrazole Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide | Lacks ethoxy and fluorophenyl groups | Different activity profile |
| 4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | Lacks acetylphenyl group | Varies in binding affinity |
| 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide | Contains unique ethyl and fluorophenyl groups | Exhibits strong anticancer and antimicrobial activities |
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
- Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 115342-25-1) Structural Differences: Replaces the ureido-carboxamide group with an ester at position 3 and a 4-fluorophenyl group at position 1. The para-fluorophenyl group may alter spatial interactions in biological systems .
- 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine Structural Differences: Substitutes the ureido-fluorophenyl group with a morpholine-carbonyl moiety.
Fluorophenyl vs. Other Aryl Groups
Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Structural Differences: Chlorine replaces fluorine at the phenyl meta position; a formyl group substitutes the ureido-carboxamide.
- Impact: Chlorine’s larger atomic size and electron-withdrawing effects may increase steric hindrance and alter electronic properties, affecting binding to hydrophobic pockets .
- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate Structural Differences: Lacks the ureido linker and positions the chlorine at the phenyl para position.
Ureido-Linked Derivatives
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a)
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide
Functional Group Modifications
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Structural Differences: Replaces the carboxamide with an aldehyde group.
- Impact: The aldehyde’s electrophilicity may confer reactivity toward nucleophilic residues in enzymes, but it lacks the stability of the carboxamide .
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Key Comparative Insights
Biological Activity
1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its structural features, including an ethyl group, a fluorophenyl substituent, and a carboxamide functional group. Pyrazole derivatives are commonly investigated for their anti-inflammatory, anticancer, and antimicrobial properties, making them significant in medicinal chemistry.
The biological activity of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with various biological targets. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief.
- Kinase Inhibition : Similar pyrazole derivatives have shown inhibitory effects on key kinases involved in cancer signaling pathways, such as p38 MAPK and ERK. These kinases are critical in regulating cell proliferation and survival .
Case Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide effectively reduces the production of pro-inflammatory cytokines in human cell lines. For example, it inhibited TNFα-induced IL-6 production with an IC50 value of 820 nM .
- Anticancer Potential : The compound has been evaluated for its anticancer properties against various cancer cell lines. It showed significant cytotoxicity against human chondrosarcoma cells, indicating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Activity : Preliminary tests revealed moderate antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Key Features | Differences |
|---|---|---|
| N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide | Lacks ethoxy and fluorophenyl groups | Different biological activity profile |
| 4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | Lacks acetylphenyl group | May affect binding affinity |
| N-(4-acetylphenyl)-4-ethoxy-1H-pyrazole-3-carboxamide | Lacks fluorophenyl group | Influences pharmacokinetic properties |
This table highlights how the specific combination of functional groups in 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide contributes to its distinct biological activities compared to structurally similar compounds .
Synthesis and Characterization
The synthesis of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide typically involves several steps, including the formation of key intermediates followed by functional group transformations. Advanced techniques such as continuous flow reactors can optimize yield and purity during synthesis .
Spectral Characteristics
The structural confirmation of this compound can be achieved through various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Used to determine the hydrogen and carbon environments within the molecule.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclization reactions, such as the condensation of hydrazines with β-ketoesters or acrylates.
- Step 2 : Introduction of the ureido group through coupling reactions, using reagents like carbonyldiimidazole (CDI) or isocyanates.
- Step 3 : Installation of the ethyl and carboxamide groups via alkylation and amidation, respectively.
Optimization strategies include using catalysts (e.g., palladium for cross-coupling) and purification techniques like recrystallization or column chromatography. Continuous flow processes may enhance scalability and yield .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., δ 7.23–7.29 ppm for fluorophenyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., ESIMS m/z 450.2 for related pyrazole derivatives) .
- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .
Q. What in vitro assays are commonly used to screen the biological activity of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC values reported for similar compounds in HeLa and MCF-7 cells) .
- Antimicrobial Testing : Disk diffusion or broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR or COX-2 targets) .
Advanced Research Questions
Q. How do structural modifications, such as varying the fluorophenyl substituent position, impact the compound’s biological activity?
- Methodological Answer :
- 3-Fluorophenyl vs. 4-Fluorophenyl : The substitution pattern alters electronic effects and steric hindrance. For example, 3-fluorophenyl derivatives may exhibit enhanced metabolic stability due to reduced CYP450 interactions compared to 4-substituted analogs .
- Comparative Data : A study on ethyl pyrazole carboxylates showed that 3-fluorophenyl substitution increased lipophilicity (logP = 2.8) and improved IC values by 30% in kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Protocols : Reproducing assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Validation : Combining enzymatic assays with cellular models (e.g., confirming EGFR inhibition via Western blotting for phosphorylated targets) .
- Meta-Analysis : Cross-referencing data from multiple studies (e.g., PubChem and DSSTox entries) to identify outliers .
Q. How can computational modeling predict the binding modes of this compound with target enzymes like kinases?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets. For example, the ureido group forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
- Molecular Dynamics (MD) Simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories to validate binding poses .
Q. What in vivo models are suitable for evaluating the pharmacokinetic profile of this compound?
- Methodological Answer :
- Rodent Models : Sprague-Dawley rats for bioavailability studies (e.g., oral administration with plasma concentration monitoring via LC-MS/MS). A related pyrazole carboxamide showed a half-life () of 4.2 hours and 65% oral bioavailability .
- Toxicology Studies : Acute toxicity testing in zebrafish embryos to assess LD and organ-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
